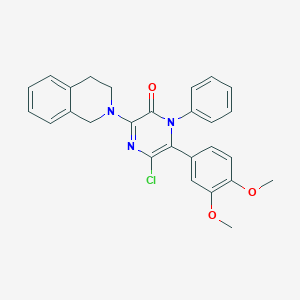![molecular formula C17H12N2O2 B290199 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile is a potent chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is also known as SU6656 and is a selective inhibitor of Src tyrosine kinase.
Mécanisme D'action
The mechanism of action of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile involves the inhibition of Src tyrosine kinase. This chemical compound binds to the ATP-binding site of Src tyrosine kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that promote cell proliferation, differentiation, and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile have been extensively studied. It has been found to inhibit the growth and proliferation of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. This chemical compound has also been found to induce apoptosis in cancer cells and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile in lab experiments include its high potency and selectivity for Src tyrosine kinase. However, its limitations include its potential toxicity and the need for further studies to investigate its long-term effects.
Orientations Futures
There are several future directions for the study of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile. These include:
1. Investigating its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of Src tyrosine kinase based on the structure of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile.
3. Investigating the potential use of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile in combination with other chemotherapeutic agents to enhance their efficacy.
4. Investigating the potential use of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile as a diagnostic tool for the early detection of cancer.
Conclusion:
In conclusion, 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile is a potent chemical compound that has potential applications in various scientific fields. Its high potency and selectivity for Src tyrosine kinase make it a promising candidate for the development of new cancer therapies. However, further studies are needed to investigate its long-term effects and potential toxicity.
Méthodes De Synthèse
The synthesis of 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile involves a series of chemical reactions. The first step involves the reaction of 2-bromoethylamine hydrobromide with phthalic anhydride to form 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl phthalimide. This intermediate is then reacted with benzonitrile in the presence of potassium carbonate to form 2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile.
Applications De Recherche Scientifique
2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of Src tyrosine kinase, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and migration. This chemical compound has been used in various studies to investigate the role of Src tyrosine kinase in cancer development and progression.
Propriétés
Formule moléculaire |
C17H12N2O2 |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
2-[2-(1,3-dioxoisoindol-2-yl)ethyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O2/c18-11-13-6-2-1-5-12(13)9-10-19-16(20)14-7-3-4-8-15(14)17(19)21/h1-8H,9-10H2 |
Clé InChI |
UMULLVXBFIEORJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C#N |
SMILES canonique |
C1=CC=C(C(=C1)CCN2C(=O)C3=CC=CC=C3C2=O)C#N |
Solubilité |
19.6 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

![Methyl 4-{3-chloro-6-oxo-1-phenyl-5-[(1-phenylethyl)amino]-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290121.png)
![Methyl 4-{3-chloro-5-[(3-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290124.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(3-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290125.png)
![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)

![Methyl 4-{5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-chloro-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290129.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-chloro-6-(3,4-dimethoxyphenyl)-1-phenyl-2(1H)-pyrazinone](/img/structure/B290130.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290139.png)